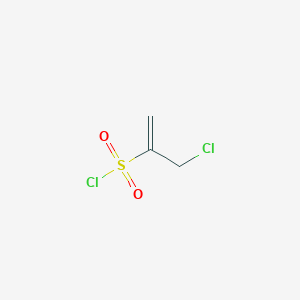

3-Chloroprop-1-ene-2-sulfonyl chloride

Descripción

Propiedades

Fórmula molecular |

C3H4Cl2O2S |

|---|---|

Peso molecular |

175.03 g/mol |

Nombre IUPAC |

3-chloroprop-1-ene-2-sulfonyl chloride |

InChI |

InChI=1S/C3H4Cl2O2S/c1-3(2-4)8(5,6)7/h1-2H2 |

Clave InChI |

DTRVXXBLQQSDEJ-UHFFFAOYSA-N |

SMILES canónico |

C=C(CCl)S(=O)(=O)Cl |

Origen del producto |

United States |

3-Chloroprop-1-ene-2-sulfonyl chloride chemical structure and properties

An In-depth Technical Guide to 3-Chloropropane-1-sulfonyl chloride: Synthesis, Properties, and Applications

A Note on the Subject Compound: This guide focuses on 3-Chloropropane-1-sulfonyl chloride (CAS No. 1633-82-5). While the initial query concerned "3-Chloroprop-1-ene-2-sulfonyl chloride," that specific unsaturated isomer is not widely documented in scientific literature or commercial catalogs. Given the structural similarity and the extensive data available, this guide details its saturated analogue, 3-Chloropropane-1-sulfonyl chloride, a versatile and more commonly utilized reagent in research and development.

Introduction

3-Chloropropane-1-sulfonyl chloride is a bifunctional organic compound that has carved a significant niche as a versatile intermediate in organic synthesis.[1] Its value to researchers, particularly in medicinal chemistry and materials science, stems from its two reactive sites: a terminal chloroalkane and a highly electrophilic sulfonyl chloride group. This unique combination allows for sequential or orthogonal chemical modifications, making it an essential building block for introducing sulfonyl-containing moieties into complex molecules.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights for professionals in drug development and chemical research.

Chemical Structure and Core Properties

The molecule consists of a three-carbon propane backbone, substituted with a chlorine atom at one end (position 3) and a sulfonyl chloride group at the other (position 1). The strong electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the entire molecule.

Caption: Chemical Structure of 3-Chloropropane-1-sulfonyl chloride.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-chloropropane-1-sulfonyl chloride | [3][4] |

| CAS Number | 1633-82-5 | [3] |

| Molecular Formula | C₃H₆Cl₂O₂S | [1][3] |

| Molecular Weight | 177.05 g/mol | [3] |

| SMILES | ClCCCS(Cl)(=O)=O | [4] |

| InChIKey | GPKDGVXBXQTHRY-UHFFFAOYSA-N | [4] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Clear, colorless to light yellow/brown liquid | [1][4] |

| Density | 1.456 g/mL at 25 °C | [5] |

| Boiling Point | 70 °C at 0.5 mmHg | [5] |

| Refractive Index | n20/D 1.489 | [4] |

| Flash Point | 110 °C (230 °F) - closed cup | [6] |

| Solubility | Soluble in dichloromethane, ethyl acetate, and hexane. Reacts with water. | [3][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of 3-Chloropropane-1-sulfonyl chloride.

-

Infrared (IR) Spectroscopy : The sulfonyl chloride group gives rise to strong, characteristic absorption bands. Expect strong asymmetric and symmetric stretching vibrations for the S=O bonds in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[7] The C-Cl stretching vibration will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The proton spectrum will show three distinct multiplets corresponding to the three methylene (-CH₂-) groups. The protons closest to the electron-withdrawing sulfonyl chloride and chlorine atom will be the most deshielded (shifted downfield).

-

¹³C NMR: The carbon spectrum will display three signals for the three unique carbon atoms in the propane chain, with their chemical shifts influenced by the attached electronegative groups.

-

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak, but care must be taken to identify the characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl), which will result in M, M+2, and M+4 peaks.[7]

Synthesis and Manufacturing

Commercially, 3-Chloropropane-1-sulfonyl chloride is often synthesized from 1,3-propanesultone. One established method involves the reaction of the sultone with a chlorinating agent like thionyl chloride (SOCl₂) in the presence of a catalyst, such as dimethylformamide (DMF).[8]

Reaction Scheme: 1,3-Propanesultone + SOCl₂ --(DMF catalyst, ~70°C)--> 3-Chloropropane-1-sulfonyl chloride + SO₂

The reaction proceeds with the evolution of sulfur dioxide gas. After the reaction is complete, excess thionyl chloride is removed, and the final product is purified by vacuum distillation to yield a high-purity liquid.[8]

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-Chloropropane-1-sulfonyl chloride is dominated by the electrophilic sulfur atom of the sulfonyl chloride group.[2] This makes it highly susceptible to attack by nucleophiles.

Sulfonamide Formation

This is one of the most important reactions of sulfonyl chlorides. The reaction with primary or secondary amines yields stable sulfonamides, a common structural motif in many pharmaceutical drugs.[1][2] The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Caption: A typical experimental workflow for sulfonamide synthesis.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15410, 3-Chloropropanesulphonyl chloride. Retrieved from [Link]

-

Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloroprop-2-ene-1-sulfonyl chloride. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-CHLOROPROPANE-1-SULFONYL CHLORIDE. Retrieved from [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Applications of 3-Chloropropionyl Chloride in Chemical Intermediates. Retrieved from [Link]

- Google Patents. (n.d.). US3641140A - Process for the preparation of chloroalkane sulphonyl chlorides.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Chloropropanesulphonyl chloride | C3H6Cl2O2S | CID 15410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloropropanesulfonyl chloride, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 3-Chloropropanesulfonyl chloride | 1633-82-5 [chemicalbook.com]

- 6. 3-氯丙烷磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. acdlabs.com [acdlabs.com]

- 8. US3641140A - Process for the preparation of chloroalkane sulphonyl chlorides - Google Patents [patents.google.com]

The Multifunctional Scaffold: 2-Chlorosulfonyl-3-chloropropene

The following technical guide details the synthesis, reactivity, and application of 2-chlorosulfonyl-3-chloropropene (systematically known as 3-chloro-2-(chlorosulfonyl)prop-1-ene ). This molecule represents a "linchpin" C3 synthon in organic chemistry, offering three distinct sites for chemical modification: a sulfonyl chloride, an allylic chloride, and an electron-deficient alkene.[1][2]

Systematic Name: 3-Chloro-2-(chlorosulfonyl)prop-1-ene

Molecular Formula:

Introduction: The "Swiss Army Knife" of C3 Synthons

In drug discovery and heterocyclic synthesis, reagents that possess multiple electrophilic sites allow for rapid complexity generation.[1][2] 2-Chlorosulfonyl-3-chloropropene is one such scaffold.[1][2] It is uniquely characterized by a "Triad of Reactivity":

-

Sulfonyl Chloride (

): Highly reactive toward nucleophiles (amines, alcohols) to form sulfonamides or sulfonates.[1][2] -

Allylic Chloride (

): Susceptible to -

Activated Alkene (

): The electron-withdrawing sulfonyl group activates the double bond, making it a potent Michael acceptor.[1][2]

This guide explores the causal logic behind its synthesis and its application in constructing sultams (cyclic sulfonamides), a pharmacophore found in various bioactive agents (e.g., carbonic anhydrase inhibitors).[1][2]

Synthesis: The Sulfonation of 2,3-Dichloropropene

The synthesis of 2-chlorosulfonyl-3-chloropropene typically involves the direct sulfonation of 2,3-dichloroprop-1-ene .[1][2] This process must be controlled to prevent polymerization or over-oxidation.[1][2]

Experimental Protocol

Reaction Principle: The reaction utilizes a sulfur trioxide-dioxane complex (

Step-by-Step Methodology:

-

Reagent Preparation:

-

Sulfonation:

-

Chlorination (Conversion to Sulfonyl Chloride):

-

Isolation:

Synthesis Pathway Diagram[1][2]

Caption: Step-wise synthesis of 2-chlorosulfonyl-3-chloropropene from 2,3-dichloropropene via sulfonation and chlorination.

Reactivity Profile

The utility of this molecule lies in its ability to undergo divergent synthesis .[1][2] The order of reaction is critical: the sulfonyl chloride is the most reactive electrophile, followed by the allylic chloride, and finally the alkene.[1][2]

The Reactivity Triad[1][2][5]

| Functional Group | Reactivity Type | Target Nucleophiles | Outcome |

| 1.[1][2] Sulfonyl Chloride | Nucleophilic Acyl Substitution | Primary/Secondary Amines, Alcohols | Sulfonamides, Sulfonates |

| 2.[1][2] Allylic Chloride | Thiolates, Enolates, Amines | Allylic substitution products | |

| 3.[1][2] Alkene (C=C) | Michael Addition / Cycloaddition | Carbanions, Dienes | Michael adducts, Cycloadducts |

Primary Application: Sultam Synthesis

One of the most valuable applications is the synthesis of sultams (cyclic sulfonamides).[1][2] This is achieved via a "one-pot" or stepwise annulation strategy.[1][2]

Mechanism (Sulfonamide-First Strategy):

-

Step 1 (Sulfonylation): Reaction with a primary amine (

) displaces the sulfonyl chloride chlorine.[1][2] -

Step 2 (Cyclization): Treatment with a base (e.g.,

, -

Step 3 (Intramolecular

): The nitrogen anion attacks the allylic chloride carbon, closing the ring.[1][2]

Reactivity Map Diagram[1][2]

Caption: Divergent reactivity pathways. Path 1 (Sulfonamide formation) followed by cyclization is the primary route to bioactive sultams.[1][2]

Experimental Considerations & Safety

-

Moisture Sensitivity: The sulfonyl chloride moiety is highly sensitive to hydrolysis.[1][2] All reactions must be performed under an inert atmosphere (

or -

Lachrymator: Like most allylic and sulfonyl chlorides, this compound is a potent lachrymator and skin irritant.[1][2] Work strictly within a fume hood.

-

Thermal Instability: Avoid prolonged heating above 100°C during distillation, as

extrusion can occur, leading to degradation.[1][2]

References

-

Sulfonyl Chloride Synthesis: Yang, Z., et al.[1][2] "A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation."[1][2] Synthesis2014 , 46, 225-229.[1][2] Link

-

Reactivity of Sulfonyl Chlorides: BenchChem. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." BenchChem Technical Guides. Link

-

Sultam Synthesis Strategies: Laha, J. K., et al. "Design, Sustainable Synthesis, and Programmed Reactions of Templated N-Heteroaryl-Fused Vinyl Sultams."[1][2][6] The Journal of Organic Chemistry2017 , 82(18).[1][2] Link[1][2]

-

General Sulfonation Methods: Keberle, W. "Process for the preparation of chloroalkane sulphonyl chlorides."[1][2] U.S. Patent 3,641,140, 1972 .[1][2] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. TW200920369A - 5-lipoxygenase activating protein (flap) inhibitor - Google Patents [patents.google.com]

- 3. CN1057454A - Method with sulphur, chlorine, sulphur trioxide production sulfur oxychloride - Google Patents [patents.google.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Versatile Toolkit: A Technical Guide to Functionalized Allyl Sulfonyl Chlorides in Modern Organic Synthesis

For Immediate Release

In the intricate landscape of organic synthesis, the demand for versatile and highly reactive building blocks is perpetual. Among these, functionalized allyl sulfonyl chlorides have emerged as powerful and multifaceted reagents, offering chemists a unique combination of reactivity at both the sulfonyl chloride and the allyl moieties. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the synthesis, reactivity, and strategic applications of this important class of compounds, providing field-proven insights and detailed experimental protocols to unlock their full synthetic potential.

The Duality of Reactivity: Understanding the Core Principles

Functionalized allyl sulfonyl chlorides are characterized by two key reactive sites: the highly electrophilic sulfonyl chloride group and the versatile allyl double bond. This dual functionality allows for a wide range of chemical transformations, making them valuable intermediates in the construction of complex molecular architectures. The reactivity of the sulfonyl chloride is primarily dictated by the electrophilic nature of the sulfur atom, which is rendered electron-deficient by the two strongly electron-withdrawing oxygen atoms and the electronegative chlorine atom.[1] This makes the sulfonyl group an excellent electrophile, readily attacked by a variety of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1]

Simultaneously, the allyl group can participate in a host of reactions, including cycloadditions, cross-coupling reactions, and intramolecular cyclizations. The nature and position of functional groups on the allyl backbone can significantly influence the reactivity and selectivity of these transformations, opening up a vast chemical space for exploration. A patent for the preparation of allyl sulfonyl chloride highlights its utility as a raw material or intermediate with enhanced selectivity and a wider application range due to these two reactive functional groups.[2]

Synthesis of Functionalized Allyl Sulfonyl Chlorides: Building the Toolkit

The synthetic accessibility of functionalized allyl sulfonyl chlorides is crucial for their widespread application. While the parent allyl sulfonyl chloride can be prepared from sodium allylsulfonate and thionyl chloride[2], the introduction of functional groups onto the allyl chain requires more tailored synthetic strategies.

One notable example is the synthesis of thiol-functionalized allylic sulfonyl fluorides, which demonstrates a transition metal-free method with broad functional group compatibility and high yields.[3] This approach highlights the potential for creating a diverse library of functionalized allyl sulfonyl compounds.

Experimental Protocol: Synthesis of Allyl Sulfonyl Chloride [2]

This protocol describes a general method for the preparation of the parent allyl sulfonyl chloride.

Materials:

-

Sodium allylsulfonate

-

Thionyl chloride

-

Combined catalyst (e.g., Dimethylformamide and a phase-transfer catalyst like tetrabutylammonium bromide)

-

Combined polymerization inhibitor (e.g., hydroquinone and phenothiazine)

-

Inert solvent (e.g., acetonitrile)

Procedure:

-

In a reaction vessel, combine sodium allylsulfonate, the combined catalyst, the combined polymerization inhibitor, and the inert solvent.

-

Heat the mixture to 80-110 °C with stirring.

-

Slowly add thionyl chloride dropwise to the reaction mixture while maintaining the temperature.

-

After the addition is complete, maintain the reaction at temperature to ensure completion.

-

Upon completion, filter the reaction mixture to remove any solids.

-

The filtrate, containing the allyl sulfonyl chloride, is then subjected to post-treatment, which may include purification by distillation under reduced pressure, to obtain the final product.

The selection of an appropriate combined catalyst and polymerization inhibitor is crucial for improving the reaction activity and ensuring the stability of the product.[2]

Key Applications in Organic Synthesis: From Simple Scaffolds to Complex Architectures

The dual reactivity of functionalized allyl sulfonyl chlorides makes them invaluable tools in a variety of synthetic applications. Their ability to act as both an electrophilic sulfonating agent and a partner in carbon-carbon and carbon-heteroatom bond-forming reactions allows for the rapid construction of molecular complexity.

Sulfonamide Synthesis: A Gateway to Bioactive Molecules

The reaction of sulfonyl chlorides with primary and secondary amines is a robust and widely used method for the synthesis of sulfonamides, a structural motif present in a vast number of pharmaceuticals.[1] Functionalized allyl sulfonyl chlorides provide a direct route to allyl sulfonamides, which can then undergo further transformations at the allyl moiety.

Experimental Protocol: General Sulfonamide Formation [1]

Materials:

-

Functionalized allyl sulfonyl chloride

-

Primary or secondary amine

-

Base (e.g., pyridine or triethylamine)

-

Solvent (e.g., dichloromethane or pyridine)

Procedure:

-

Dissolve the amine in the chosen solvent.

-

To this solution, cautiously add the functionalized allyl sulfonyl chloride.

-

The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield the crude sulfonamide, which can be further purified by recrystallization or column chromatography.

The sulfonamide products can serve as precursors for a variety of intramolecular reactions, leading to the formation of nitrogen-containing heterocycles. For instance, the intramolecular cyclization of allyl sulfonamides is a straightforward method for obtaining structurally diverse nitrogen-containing heterocyclic compounds.[4]

Diagram: General Synthesis and Reactivity of Functionalized Allyl Sulfonyl Chlorides

Caption: Synthesis and diverse reactivity of functionalized allyl sulfonyl chlorides.

Allylic Sulfone Synthesis: Versatile Intermediates

Functionalized allyl sulfonyl chlorides are excellent precursors to allylic sulfones, which are valuable intermediates in organic synthesis. A photocatalytic radical addition-elimination reaction of sulfonyl chlorides and allyl bromides provides a route to structurally diverse allylic sulfones with high functional group tolerance under mild conditions.[5]

Table 1: Comparison of Methods for Allylic Sulfone Synthesis

| Method | Precursors | Catalyst/Reagent | Key Features | Reference |

| Dehydrative Sulfination | Allylic Alcohols | - | Environmentally friendly (water as byproduct), wide functional group tolerance. | [5] |

| Photocatalytic Radical Addition-Elimination | Sulfonyl Chlorides, Allyl Bromides | Photocatalyst | Mild conditions, no oxidants or stoichiometric metals required. | [5] |

| Palladium-Catalyzed Multicomponent Cross-Coupling | Allyl Esters, Alkyl Bromides, K₂S₂O₅ | Palladium Catalyst | High linear and exclusive E selectivity. | [5] |

Cycloaddition Reactions: Building Cyclic Scaffolds

The allyl moiety of functionalized allyl sulfonyl chlorides can participate in cycloaddition reactions, providing a powerful tool for the construction of cyclic and polycyclic systems. [4+3] cycloaddition reactions between a 1,3-diene and an allyl cation, which can be generated from an appropriate allyl precursor, offer rapid access to functionalized seven-membered carbocycles.[6] While direct cycloadditions of allyl sulfonyl chlorides are less common, their derivatives can be employed in such transformations. For example, the in situ generation of a reactive intermediate from a functionalized allyl sulfonyl chloride could potentially engage in cycloaddition reactions.

Diagram: Conceptual Workflow for a Cascade Reaction

Caption: A conceptual workflow for a cascade reaction involving a functionalized allyl sulfonyl chloride.

The Future of Functionalized Allyl Sulfonyl Chlorides: Untapped Potential

The exploration of functionalized allyl sulfonyl chlorides in organic synthesis is an expanding field with significant untapped potential. The development of new methods for their synthesis, particularly those allowing for the introduction of a wide range of functional groups with high chemo- and regioselectivity, will undoubtedly lead to novel applications.

Future research is likely to focus on:

-

Asymmetric Catalysis: The development of enantioselective reactions involving functionalized allyl sulfonyl chlorides to access chiral building blocks.

-

Cascade Reactions: The design of elegant one-pot transformations that leverage the dual reactivity of these compounds to rapidly build molecular complexity.

-

Total Synthesis: The application of functionalized allyl sulfonyl chlorides as key intermediates in the total synthesis of complex natural products and pharmaceuticals.

-

Materials Science: The incorporation of functionalized allyl sulfonyl-derived moieties into polymers and other materials to impart unique properties.

References

- (No source provided)

- (No source provided)

- CN113004175A - Preparation method of allyl sulfonyl chloride - Google P

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

-

Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides - Bentham Science Publisher. [Link]

- (No source provided)

-

Allyl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. [Link]

- (No source provided)

-

A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides - PubMed. [Link]

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

-

(4+3) Cycloadditions of Allylic and Related Cations - Organic Reactions. [Link]

- (No source provided)

- (No source provided)

- (No source provided)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN113004175A - Preparation method of allyl sulfonyl chloride - Google Patents [patents.google.com]

- 3. A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 6. organicreactions.org [organicreactions.org]

A Technical Guide to the Application of Vinyl Sulfonyl Chloride Derivatives in Heterocyclic Chemistry

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The vinyl sulfonyl functional group is a cornerstone of modern synthetic and medicinal chemistry. When incorporated into the highly reactive sulfonyl chloride scaffold, it becomes a powerful and versatile building block for constructing a diverse array of heterocyclic systems. This guide provides an in-depth exploration of vinyl sulfonyl chloride and its direct derivatives, primarily vinyl sulfonamides and vinyl sulfones, as precursors for heterocycle formation. We will dissect the core reactivity, explore key mechanistic pathways such as aza-Michael additions and cycloadditions, provide detailed experimental protocols, and contextualize the utility of these methods within the demanding landscape of drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these potent reagents to access novel and pharmacologically relevant molecular architectures.

Core Concepts: Understanding Vinyl Sulfonyl Chloride

The synthetic utility of vinyl sulfonyl chloride stems from its dual-reactive nature. It possesses a highly electrophilic sulfur atom, characteristic of all sulfonyl chlorides, and a vinyl group that is activated towards nucleophilic attack and cycloaddition reactions.[1] A thorough understanding of its properties and safe handling is paramount for successful application.

Physicochemical Properties and Reactivity Profile

The reactivity of vinyl sulfonyl chloride is dominated by two key features:

-

The Electrophilic Sulfonyl Center: The sulfur atom is in a high oxidation state (+6) and is bonded to two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom. This renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols). The chloride ion serves as an excellent leaving group, facilitating these substitution reactions.[1]

-

The Electron-Deficient Alkene: The potent electron-withdrawing capability of the sulfonyl group polarizes the carbon-carbon double bond, making the β-carbon an excellent Michael acceptor. This allows for conjugate addition reactions. Furthermore, this electron-deficient nature makes the vinyl group a highly reactive dienophile in cycloaddition reactions.[2]

Safety and Handling

Vinyl sulfonyl chloride and related sulfonyl chlorides are hazardous reagents that demand strict safety protocols.

-

Corrosivity and Reactivity with Water: Sulfonyl chlorides react violently with water and other protic nucleophiles, liberating corrosive hydrogen chloride (HCl) gas.[3][4] All manipulations must be conducted under anhydrous conditions and preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Toxicity and Handling: They are lachrymators and cause severe skin burns and eye damage.[5] Always handle these reagents in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[3][6]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated area away from incompatible materials like water, bases, and strong oxidizing agents.[3]

Heterocycle Formation via Vinyl Sulfonamide Intermediates

One of the most direct applications of vinyl sulfonyl chloride in heterocycle synthesis is through the formation of vinyl sulfonamide intermediates. This strategy transforms a primary or secondary amine into a bifunctional building block, poised for intramolecular cyclization. The resulting cyclic sulfonamides, known as sultams, are prevalent scaffolds in medicinal chemistry.

Mechanism: Aza-Michael Addition Pathway

The core strategy involves a two-step sequence. First, a substrate containing both an amine and a secondary nucleophilic group reacts with vinyl sulfonyl chloride to form a stable vinyl sulfonamide. In the presence of a base, the tethered nucleophile undergoes an intramolecular aza-Michael reaction, attacking the β-carbon of the vinyl group to forge the heterocyclic ring.[7]

}

Workflow for Sultam Synthesis via Aza-Michael Addition.

Experimental Protocol: Synthesis of a Seven-Membered Sultam

This protocol is adapted from methodologies described for diversity-oriented synthesis strategies involving vinyl sulfonamides.[7]

Step 1: Formation of the Vinyl Sulfonamide Intermediate

-

To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the amino alcohol substrate (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of 2-chloroethanesulfonyl chloride (1.1 eq). Note: This is a common precursor used to generate the vinyl sulfonamide in situ or in a subsequent step.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the vinyl sulfonamide intermediate.

Step 2: Intramolecular Aza-Michael Cyclization

-

Dissolve the purified vinyl sulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add a strong, non-nucleophilic base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude material via flash chromatography to afford the final sultam product.

Vinyl Sulfones: Potent Building Blocks for Cycloaddition Reactions

While vinyl sulfonyl chloride can be used directly, it also serves as a critical starting material for vinyl sulfones, which are exceptionally versatile reagents for heterocycle synthesis, particularly in cycloaddition reactions.[2] Vinyl sulfones are potent electron-deficient dienophiles and dipolarophiles.

Synthesis of Vinyl Sulfones from Sulfonyl Chlorides

Vinyl sulfones can be readily prepared from sulfonyl chloride precursors using several established methods. A common approach is the copper-catalyzed sulfonylation of terminal olefins.[8]

Representative Protocol: CuCl/I₂ Catalyzed Synthesis of Vinyl Sulfones [8]

-

In a reaction tube, combine the terminal olefin (1.0 mmol), the desired sulfonyl chloride (1.2 mmol), copper(I) chloride (CuCl, 10 mol%), and iodine (I₂, 10 mol%).

-

Add dimethyl sulfoxide (DMSO) as the solvent (2.0 mL).

-

Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired vinyl sulfone.

[4+2] and [3+2] Cycloaddition Strategies

Once formed, the electron-deficient nature of the vinyl sulfone drives its participation in powerful ring-forming cycloaddition reactions.

-

[4+2] Diels-Alder Reactions: Vinyl sulfones react readily with electron-rich dienes to form six-membered cycloadducts, such as sulfonylated cyclohexene derivatives. These reactions often proceed with high regio- and stereoselectivity.

-

[3+2] Dipolar Cycloadditions: Vinyl sulfones are excellent partners for 1,3-dipoles. For instance, reaction with hydrazonoyl halides (which generate nitrile imine dipoles in situ) provides a direct route to highly substituted pyrazoles, a key heterocycle in medicinal chemistry.[9]

}

Cycloaddition Reactions of Vinyl Sulfones.

Data Presentation: Representative Cycloaddition Reactions

The following table summarizes typical conditions and outcomes for heterocycle formation using vinyl sulfone derivatives.

| Reaction Type | Reactants | Key Conditions | Heterocyclic Product | Typical Yield | Reference(s) |

| [4+2] Diels-Alder | Phenyl vinyl sulfone + Cyclopentadiene | Neat, 100 °C, 4h | Sulfonyl-norbornene | >90% | [2] |

| [3+2] Cycloaddition | Phenyl vinyl sulfone + C-phenyl-N-phenylnitrone | Toluene, reflux, 24h | Isoxazolidine | ~85% | [2] |

| [3+2] Cycloaddition | Vinyl sulfonium salt + Hydrazonoyl halide | Base (Et₃N), CH₂Cl₂, rt | Pyrazole | 70-90% | [9] |

Note: The pyrazole synthesis uses a vinyl sulfonium salt, a related but distinct reagent class often generated from precursors accessible via sulfonyl chloride chemistry.

Applications in Medicinal Chemistry and Drug Development

The heterocyclic scaffolds synthesized using vinyl sulfonyl chloride derivatives are of profound interest to the pharmaceutical industry. The sulfone and sulfonamide moieties are not merely structural linkers; they are privileged pharmacophores known to engage in critical hydrogen bonding interactions with biological targets.[10]

-

Sultams: These cyclic sulfonamides are found in a range of bioactive compounds, including HIV protease inhibitors and anti-inflammatory agents.

-

Pyrazoles and Isoxazolidines: These five-membered heterocycles are core components of numerous blockbuster drugs, including anti-inflammatory (e.g., Celecoxib), anti-cancer, and anti-viral agents.[9]

-

Thiomorpholine-1,1-dioxides: These saturated, six-membered rings, accessible via related methodologies, show promise as inhibitors and receptor antagonists.[10]

The ability to rapidly access diverse libraries of these heterocycles using the robust and versatile chemistry of vinyl sulfonyl derivatives makes this a highly valuable tool for lead discovery and optimization campaigns.

Conclusion and Future Outlook

Vinyl sulfonyl chloride and its immediate derivatives stand out as powerful and multifaceted reagents for modern organic synthesis. Their predictable reactivity allows for the strategic construction of complex, high-value heterocyclic systems through pathways like intramolecular Michael additions and various cycloaddition reactions. The operational simplicity of many of these protocols, coupled with the pharmacological relevance of the resulting products, ensures their continued importance in academic and industrial research. Future efforts will likely focus on developing asymmetric variants of these cyclization reactions to grant enantioselective access to chiral heterocycles, further expanding the impact of this versatile reagent class on the future of drug development.

References

- Use of sulfonium salts in the synthesis of oxygen heterocycles. (n.d.). Google Scholar.

- Duong, V. K., & McGarrigle, E. M. (n.d.). APPLICATION OF VINYLSULFONIUM SALTS TO THE SYNTHESIS OF HETEROCYCLES. UCD School of Chemistry.

- USE OF SULFONIUM SALTS IN THE SYNTHESIS OF OXYGEN HETEROCYCLES | Request PDF. (n.d.). ResearchGate.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Vinyl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. (n.d.).

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. (n.d.).

- Safety Data Sheet - Merck Millipore. (n.d.).

- Vinyl sulfones: synthetic preparations and medicinal chemistry applications - PubMed. (2006, November 15). PubMed.

- Synthesis of vinyl sulfones from terminal olefins and sulfonyl chloride derivatives catalyzed by copper(I) chloride/I2 - ResearchGate. (2025, August 6).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).

- Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - MDPI. (2018, March 23).

- Recent applications of vinyl sulfone motif in drug design and discovery - ResearchGate. (n.d.).

- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (2025, February 1).

- [3 + 2] Cycloaddition Reaction of Vinylsulfonium Salts with Hydrazonoyl Halides: Synthesis of Pyrazoles | Request PDF. (n.d.). ResearchGate.

- “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins | Organic Letters. (2008, December 30). ACS Publications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vinyl sulfones: synthetic preparations and medicinal chemistry applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Properties of 3-Chloro-2-(chlorosulfonyl)prop-1-ene

Abstract

3-Chloro-2-(chlorosulfonyl)prop-1-ene is a bifunctional electrophile of significant interest to researchers, scientists, and drug development professionals. Possessing two distinct reactive centers—an allylic chloride and a sulfonyl chloride—this molecule offers a versatile platform for the synthesis of complex molecular architectures and the development of targeted covalent inhibitors. This technical guide provides a comprehensive exploration of the core electrophilic properties of 3-chloro-2-(chlorosulfonyl)prop-1-ene, delving into its synthesis, reactivity with nucleophiles, mechanistic considerations, and potential applications in medicinal chemistry. By synthesizing technical accuracy with field-proven insights, this document aims to serve as an authoritative resource for harnessing the synthetic potential of this unique reagent.

Introduction: The Duality of Reactivity

At the heart of 3-chloro-2-(chlorosulfonyl)prop-1-ene's utility lies its nature as a bifunctional electrophile. This characteristic stems from the presence of two key functional groups: an allyl chloride and a sulfonyl chloride. Each of these groups possesses a distinct electrophilic character, rendering the molecule susceptible to attack by a wide range of nucleophiles.

-

The Sulfonyl Chloride Moiety: The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] This makes it a prime target for nucleophilic attack, leading to the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[2] The chloride ion serves as an excellent leaving group, facilitating these substitution reactions.[1]

-

The Allyl Chloride Moiety: The allylic carbon bearing the chlorine atom is also an electrophilic center. Nucleophilic substitution at this position is facilitated by the ability of the adjacent double bond to stabilize the transition state. This reactivity is characteristic of allylic halides and allows for the introduction of a variety of substituents at this position.

The coexistence of these two reactive sites within the same molecule opens up possibilities for sequential or selective reactions, making 3-chloro-2-(chlorosulfonyl)prop-1-ene a valuable building block in organic synthesis.

Synthesis of 3-Chloro-2-(chlorosulfonyl)prop-1-ene: A Proposed Pathway

While a specific, optimized synthesis for 3-chloro-2-(chlorosulfonyl)prop-1-ene is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established chemical transformations of related compounds. A potential two-step approach starting from the commercially available 3-chloro-2-methyl-1-propene is outlined below.

Step 1: Allylic Bromination

The synthesis would likely commence with the free-radical bromination of 3-chloro-2-methyl-1-propene using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This would selectively introduce a bromine atom at the allylic methyl group, yielding 2-(bromomethyl)-3-chloroprop-1-ene.

Step 2: Oxidative Chlorosulfonylation of a Thiol Intermediate

The resulting allylic bromide can be converted to a thiol, for instance, by reaction with sodium hydrosulfide. The subsequent transformation of the thiol to the target sulfonyl chloride can be achieved through oxidative chlorination. A combination of hydrogen peroxide and thionyl chloride has been shown to be a highly effective reagent for the direct conversion of thiols to sulfonyl chlorides.[3][4]

Experimental Protocol: Proposed Synthesis

Reaction: Synthesis of 2-(Bromomethyl)-3-chloroprop-1-ene

-

To a solution of 3-chloro-2-methyl-1-propene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide.

-

Add a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

-

Reflux the mixture while irradiating with a UV lamp until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain 2-(bromomethyl)-3-chloroprop-1-ene.

Reaction: Synthesis of 3-Chloro-2-(chlorosulfonyl)prop-1-ene

-

Convert the 2-(bromomethyl)-3-chloroprop-1-ene to the corresponding thiol by reacting with a thiolating agent like sodium hydrosulfide.

-

In a separate flask, prepare the oxidative chlorinating reagent by combining hydrogen peroxide and thionyl chloride under controlled conditions.

-

Slowly add the thiol to the H₂O₂/SOCl₂ mixture at a low temperature.

-

Allow the reaction to proceed until completion, monitoring by TLC.

-

Perform an aqueous workup and extract the product with a suitable organic solvent.

-

Dry the organic layer, remove the solvent, and purify the crude 3-chloro-2-(chlorosulfonyl)prop-1-ene by vacuum distillation or column chromatography.

Electrophilic Reactivity and Mechanistic Insights

The dual electrophilic nature of 3-chloro-2-(chlorosulfonyl)prop-1-ene dictates its reactivity with nucleophiles. The two primary sites of attack are the sulfonyl sulfur and the allylic carbon.

Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride moiety is generally more electrophilic than the allyl chloride and is expected to react readily with a variety of nucleophiles.

-

With Amines (Sulfonamide Formation): Primary and secondary amines will attack the electrophilic sulfur atom, displacing the chloride ion to form the corresponding sulfonamides.[2] This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[5]

-

With Alcohols (Sulfonate Ester Formation): Alcohols react with sulfonyl chlorides in the presence of a base to yield sulfonate esters. This transformation is synthetically valuable as it converts a poor leaving group (hydroxyl) into an excellent one (sulfonate).[2]

-

With Thiols: Thiols, being excellent nucleophiles, are expected to react readily with the sulfonyl chloride to form thiosulfonates.[6]

Reactions at the Allyl Chloride Group: A Question of Regioselectivity

Nucleophilic attack at the allylic system can proceed through two main pathways: direct substitution (Sɴ2) or allylic rearrangement (Sɴ2').

-

Sɴ2 Pathway: The nucleophile directly attacks the carbon bearing the chlorine atom, leading to the "normal" substitution product.

-

Sɴ2' Pathway: The nucleophile attacks the terminal carbon of the double bond, inducing a rearrangement of the double bond and expulsion of the chloride ion.

The regioselectivity of this reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the steric and electronic properties of the substrate.[7] For a 2-substituted allyl halide like our target molecule, steric hindrance at the C2 position caused by the bulky chlorosulfonyl group could favor the Sɴ2' pathway, where the nucleophile attacks the less hindered terminal carbon.

Table 1: Predicted Reactivity of 3-Chloro-2-(chlorosulfonyl)prop-1-ene with Common Nucleophiles

| Nucleophile | Predicted Primary Product(s) | Reaction Site | Potential Byproducts |

| Primary/Secondary Amines | Vinyl Sulfonamides | Sulfonyl Chloride | Diamide (if excess amine and harsh conditions) |

| Alcohols/Phenols | Vinyl Sulfonate Esters | Sulfonyl Chloride | Allylic ether (under forcing conditions) |

| Thiols/Thiolates | Vinyl Thiosulfonates | Sulfonyl Chloride | Allylic sulfide (potential for S-alkylation) |

| Soft Carbon Nucleophiles (e.g., malonates) | Allylic alkylation products (Sɴ2 and/or Sɴ2') | Allyl Chloride | - |

Visualization of Reaction Pathways

Caption: Reaction pathways of 3-chloro-2-(chlorosulfonyl)prop-1-ene.

Applications in Drug Discovery and Development

The unique bifunctional nature of 3-chloro-2-(chlorosulfonyl)prop-1-ene makes it a highly attractive scaffold for applications in drug discovery, particularly in the design of covalent inhibitors and chemical probes.

-

Targeted Covalent Inhibitors: Vinyl sulfonamides, which can be readily synthesized from the target molecule, have emerged as important "warheads" for covalent inhibitors.[8] They can form covalent bonds with nucleophilic residues like cysteine or lysine on a target protein, leading to irreversible inhibition. The reactivity of the vinyl sulfonamide can be tuned by modifying the substituents, offering a handle for optimizing potency and selectivity.

-

Bifunctional Alkylating Agents: Bifunctional alkylating agents are a class of anticancer drugs that can crosslink DNA, leading to cell death.[9][10] While the direct application of 3-chloro-2-(chlorosulfonyl)prop-1-ene as a DNA alkylating agent would require further investigation, its ability to react with multiple nucleophilic sites makes it a candidate for the development of novel anticancer therapeutics.

-

Chemical Probes and Bioconjugation: The ability to react with specific amino acid residues makes this molecule and its derivatives valuable tools for chemical biology. They can be used to label proteins, map active sites, and develop activity-based probes. The vinyl sulfonamide moiety, in particular, has been employed in bioconjugation applications.[11]

Table 2: Potential Applications in Drug Development

| Application Area | Rationale | Key Molecular Feature |

| Oncology | Design of targeted covalent inhibitors for kinases or other enzymes implicated in cancer. | Vinyl sulfonamide "warhead" for covalent modification of cysteine or lysine residues. |

| Infectious Diseases | Development of irreversible inhibitors of essential microbial enzymes. | Bifunctional reactivity allows for potent and selective enzyme inactivation. |

| Chemical Biology | Synthesis of chemical probes for protein labeling and activity-based protein profiling. | Tunable reactivity and ability to introduce reporter tags. |

Conclusion and Future Outlook

3-Chloro-2-(chlorosulfonyl)prop-1-ene represents a powerful and versatile tool for synthetic and medicinal chemists. Its dual electrophilic nature allows for a rich and diverse range of chemical transformations, providing access to a variety of complex molecular structures. The potential to readily generate vinyl sulfonamides positions this molecule as a key precursor for the development of next-generation covalent therapeutics.

Further research is warranted to fully elucidate the reactivity of this compound, particularly concerning the regioselectivity of nucleophilic attack on the allylic system. A thorough investigation of its reaction scope and the development of optimized synthetic protocols will undoubtedly unlock its full potential as a valuable building block for innovation in drug discovery and beyond. The insights provided in this guide are intended to serve as a solid foundation for such future endeavors.

References

-

Bauer, S. M., et al. (2020). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. RSC Medicinal Chemistry, 11(9), 1035-1040. [Link]

- Trost, B. M., & Van Vranken, D. L. (1992). Asymmetric transition-metal-catalyzed allylic alkylations. Chemical Reviews, 92(5), 1053-1060.

-

Lininger, C. N., et al. (2019). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry, 30(11), 2879-2884. [Link]

-

Reuter, D. C., et al. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324. [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 8(23), 5222-5224. [Link]

-

Lee, P. C., et al. (2013). Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells. PLoS ONE, 8(4), e62431. [Link]

-

Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. [Link]

-

Dr. Oracle. (2025). How do alkylating agents (chemotherapy drugs) interact with tumor cells and minimize damage to normal healthy cells?. [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291. [Link]

-

University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides. [Link]

-

Chemistry Steps. (2021). Reactions of Thiols. [Link]

-

Oncohema Key. (2016). Alkylating Agents. [Link]

-

Shaalaa.com. (n.d.). Chemical Reactions of Amines - Reaction with Arylsulphonyl Chloride. [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. [Link]

-

YouTube. (2020). Medicinal chemistry of anti cancer agents Part I (Alkylating Agents). [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct conversion of thiols to sulfonyl chlorides and sulfonamides. The Journal of organic chemistry, 74(24), 9287–9291. [Link]

-

YouTube. (2020). Nucleophilic attack on allylic system | CSIR-NET GATE. [Link]

-

University of Calgary. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]

-

ResearchGate. (2025). Reactions of Thiols. [Link]

-

Wikipedia. (n.d.). Allyl chloride. [Link]

-

YouTube. (2020). Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction. [Link]

-

ACS Publications. (1981). Stereo- and regiochemistry in palladium-catalyzed nucleophilic substitution of optically active (E)- and (Z)-allyl acetates. The Journal of Organic Chemistry, 46(15), 3056-3061. [Link]

-

ChemRxiv. (2025). Electrochemical Three-Component Synthesis of Vinyl Sulfonamides via Decarboxylative Sulfonylation of Cinnamic Acids. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). US5118889A - Process for preparing allyl chloride.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 4. Direct conversion of thiols to sulfonyl chlorides and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Cyclic Sultams from Allylic Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Rising Prominence of Cyclic Sultams in Medicinal Chemistry

Cyclic sulfonamides, or sultams, are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery and development.[1][2] Their rigidified structures and ability to act as non-classical isosteres of lactams and other cyclic motifs make them privileged scaffolds in medicinal chemistry.[3] Sultam derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] The unique physicochemical properties of the sultam ring, such as improved metabolic stability and the ability to engage in specific hydrogen bonding interactions, contribute to their appeal as core components of novel therapeutic agents.

This application note provides a comprehensive guide to the synthesis of a specific class of these valuable compounds: γ-sultams, through the intramolecular cyclization of allylic sulfonyl chlorides. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the potential scope and applications of this methodology.

Mechanistic Insights: A Radical-Mediated Pathway to Cyclic Sultams

The preparation of cyclic sultams from allylic sulfonyl chlorides is proposed to proceed via a radical-mediated cyclization pathway. This approach is analogous to the well-established radical cyclizations of N-allyl-α-haloalkanesulfonylamides.[4] The key steps of the proposed mechanism are outlined below:

-

Initiation: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which upon thermal or photochemical decomposition, generates a primary radical. This radical then abstracts a chlorine atom from the allylic sulfonyl chloride, forming a sulfonyl radical.

-

5-exo-trig Cyclization: The generated sulfonyl radical undergoes an intramolecular 5-exo-trig cyclization onto the pendant allyl group. This mode of cyclization is generally favored over the alternative 6-endo-trig pathway due to stereoelectronic reasons, leading to the formation of a five-membered ring.

-

Propagation: The resulting carbon-centered radical can then propagate the radical chain by abstracting a hydrogen atom from a suitable donor, such as tri-n-butyltin hydride (Bu₃SnH), to yield the final cyclic sultam product and a new tributyltin radical.

The efficiency and stereoselectivity of the cyclization can be influenced by the nature of the substituents on the allylic backbone and the reaction conditions.

Experimental Workflow and Logical Relationships

The overall process for the preparation of cyclic sultams from allylic sulfonyl chlorides can be visualized as a two-step sequence: the synthesis of the allylic sulfonyl chloride precursor followed by its intramolecular cyclization.

Caption: Experimental workflow for the two-step synthesis of cyclic sultams.

Detailed Experimental Protocols

Part 1: Synthesis of the Allylic Sulfonyl Chloride Precursor

This protocol describes the general procedure for the preparation of an N-allyl-N-alkyl/aryl sulfonyl chloride from the corresponding allylic amine and sulfonyl chloride.

Materials:

-

Allylic amine (1.0 eq)

-

Alkyl or aryl sulfonyl chloride (1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of the allylic amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add the alkyl or aryl sulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting amine.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired allylic sulfonyl chloride.

Part 2: Intramolecular Radical Cyclization to the Cyclic Sultam

This protocol outlines the tin-mediated intramolecular radical cyclization of the allylic sulfonyl chloride to the corresponding γ-sultam.

Materials:

-

Allylic sulfonyl chloride (1.0 eq)

-

Tri-n-butyltin hydride (Bu₃SnH) (1.2 eq)

-

Azobisisobutyronitrile (AIBN) (0.1 eq)

-

Toluene or Benzene, anhydrous and degassed

-

Saturated aqueous potassium fluoride (KF) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

Procedure:

-

To a solution of the allylic sulfonyl chloride (1.0 eq) in degassed, anhydrous toluene, add AIBN (0.1 eq).

-

Heat the mixture to reflux (approximately 110 °C for toluene).

-

Add a solution of Bu₃SnH (1.2 eq) in degassed, anhydrous toluene dropwise to the refluxing mixture over a period of 1-2 hours using a syringe pump.

-

Continue to heat the reaction at reflux for an additional 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

To the crude residue, add DCM and a saturated aqueous solution of KF. Stir vigorously for 1-2 hours to precipitate the tin byproducts as a white solid.

-

Filter the mixture through a pad of Celite®, washing with DCM.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure cyclic sultam.

Data Presentation: Scope of the Reaction

The following table summarizes the expected outcomes for the intramolecular radical cyclization of various substituted allylic sulfonyl chlorides, based on analogous transformations reported in the literature.

| Entry | R¹ | R² | R³ | Product (Cyclic Sultam) | Expected Yield (%) |

| 1 | H | H | Phenyl | 2-Phenyl-tetrahydro-1H-1λ⁶-isothiazole-1,1-dione | 75-85 |

| 2 | H | H | 4-Methylphenyl | 2-(4-Methylphenyl)-tetrahydro-1H-1λ⁶-isothiazole-1,1-dione | 70-80 |

| 3 | H | H | Benzyl | 2-Benzyl-tetrahydro-1H-1λ⁶-isothiazole-1,1-dione | 80-90 |

| 4 | Methyl | H | Phenyl | 4-Methyl-2-phenyl-tetrahydro-1H-1λ⁶-isothiazole-1,1-dione | 65-75 (as a mixture of diastereomers) |

| 5 | H | Methyl | Phenyl | 5-Methyl-2-phenyl-tetrahydro-1H-1λ⁶-isothiazole-1,1-dione | 70-80 (as a mixture of diastereomers) |

Visualization of the Reaction Mechanism

Caption: Proposed radical-mediated mechanism for sultam formation.

Trustworthiness and Self-Validation

The protocols provided herein are designed to be robust and reproducible. Key to ensuring success is the use of anhydrous and degassed solvents for the radical cyclization step to minimize side reactions. The progress of both the sulfonylation and cyclization reactions should be carefully monitored by thin-layer chromatography (TLC) to determine the optimal reaction time. The purification of the final product by flash column chromatography is crucial for obtaining high-purity cyclic sultams. The formation of tributyltin byproducts in the radical cyclization step is a known challenge; the described workup with potassium fluoride is an effective method for their removal.

Conclusion

The intramolecular radical cyclization of allylic sulfonyl chlorides represents a promising and direct route for the synthesis of medicinally relevant γ-sultams. This application note provides a foundational understanding of the reaction mechanism and detailed, actionable protocols for researchers in organic synthesis and drug discovery. The versatility of the starting materials and the efficiency of the radical cyclization make this a valuable tool for the construction of diverse sultam libraries for biological screening.

References

-

Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones. J Org Chem. 2026 Feb 11. [Link]

-

Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Med Chem. 2024;15(1):1798-1827. [Link]

-

Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation. Org Lett. 2019 Aug 2;21(15):5808-5812. [Link]

-

Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. Molecules. 2023 Jul 17;28(14):5473. [Link]

-

(PDF) Methods of Sultam Synthesis. ResearchGate. [Link]

-

Synthesis of sultam scaffolds via intramolecular oxa-Michael and diastereoselective Baylis-Hillman reactions. Org Lett. 2008 Jul 17;10(14):2951-4. [Link]

-

Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles. Organic Chemistry Portal. [Link]

-

STEREOSELECTIVE SYNTHESIS OF γ- AND δ-SULTAMS BY INTRAMOLECULAR DIELS-ALDER REACTION OF VINYLSULFONAMIDES POSSESSING AN ACYCLI. HETEROCYCLES. 2006;67(2):589. [Link]

-

Silver-mediated radical cascade cyclization of N-allylamides with sodium sulfinates to access sulfonated oxazolines. New J. Chem. 2020;44(39):17011-17015. [Link]

-

Visible-Light Photoredox Catalyzed Oxidative/Reductive Cyclization Reaction of N-Cyanamide Alkenes for the Synthesis of Sulfonated Quinazolinones. Org Lett. 2017 Sep 15;19(18):4798-4801. [Link]

-

α-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams. Tetrahedron. 2009 Apr 18;65(16):3180-3188. [Link]

-

Thermoinduced Radical Cyclization for the Synthesis of Sultines. ResearchGate. [Link]

-

Palladium-Catalyzed Intramolecular Allylic Amidation via Decarboxylative Aromatization: Synthesis of N -Allyl- N -aryl Sulfonamides. ResearchGate. [Link]

-

Methods for Sultam Library Synthesis: One-pot, Sequential Protocols. KU ScholarWorks. [Link]

-

Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. ChemRxiv. [Link]

-

Tin-Mediated Free-Radical Cyclization of β-Allenylbenzoyloximes. ResearchGate. [Link]

-

Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. Molecules. 2020 Jul 7;25(13):3094. [Link]

-

Radical cyclization of unsaturated α-sulphonyl radicals. Preparation and stereochemistry of arylsulphonyl-tetrahydrofuran and -pyrrolidine. J. Chem. Soc., Perkin Trans. 1. 1989;(1):1-5. [Link]

-

Synthesis of benzosultams via Ag(i)-catalyzed alkylative cyclization of vinyl sulfonamides. Org. Biomol. Chem. 2019;17(2):356-360. [Link]

-

Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Advances. 2017;7(47):29681-29694. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sultam synthesis [organic-chemistry.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Radical cyclization of unsaturated α-sulphonyl radicals. Preparation and stereochemistry of arylsulphonyl-tetrahydrofuran and -pyrrolidine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Stability & Storage of 3-Chloroprop-1-ene-2-sulfonyl chloride

The Degradation Matrix: Why Hydrolysis Occurs

To prevent degradation, one must understand the failure mode. 3-Chloroprop-1-ene-2-sulfonyl chloride contains a highly electrophilic sulfur atom. The presence of the electron-withdrawing vinyl group (prop-1-ene) and the chlorine substituent enhances the electrophilicity of the sulfonyl center, making it exceptionally sensitive to nucleophilic attack by water.

The Mechanism of Failure

Hydrolysis is not merely "mixing with water"; it is a catalytic cascade.

-

Nucleophilic Attack: Atmospheric moisture (

) attacks the sulfur atom. -

Transition State: A pentacoordinate trigonal bipyramidal intermediate forms.

-

Collapse: The chloride ion (

) is expelled. -

Acid Generation: The reaction produces 3-chloroprop-1-ene-2-sulfonic acid and Hydrogen Chloride (

). -

Autocatalytic Threat: The released

is hygroscopic, pulling more moisture from the air, accelerating the cycle. Furthermore, strong acid byproducts can catalyze the polymerization of the alkene moiety, leading to a viscous, unusable sludge.

Figure 1: The hydrolytic degradation pathway. Note the secondary failure mode where acid byproducts trigger polymerization of the alkene group.

Storage Specifications & Protocols

The following protocols are non-negotiable for maintaining reagent integrity over periods exceeding 48 hours.

Primary Storage Parameters[1][2][3][4][5]

| Parameter | Specification | Technical Rationale |

| Temperature | -20°C (± 5°C) | Low temperature kinetically inhibits hydrolysis and prevents thermal polymerization of the alkene group. |

| Atmosphere | Argon (Ar) | Argon is heavier than air, creating a "blanket" over the liquid surface. Nitrogen ( |

| Container | Schlenk Flask or Crimped Vial | Standard screw caps often leak over time. Teflon-lined septa are required. |

| Desiccant | Secondary Containment | Store the primary vial inside a jar containing activated molecular sieves or Drierite™ to scavenge ambient moisture. |

The "Double-Wall" Storage Technique

For long-term storage (>1 month), do not rely on a single barrier.

-

Primary Vessel: Glass vial with a Teflon-lined septum, wrapped tightly with electrical tape (Parafilm is permeable to moisture over time and should be avoided for long-term freezer storage).

-

Secondary Vessel: Place the primary vial inside a larger screw-top jar containing 1-2 cm of activated desiccant (e.g., Calcium Chloride or Molecular Sieves 4Å).

-

Environment: Place the entire assembly in a -20°C freezer that is not auto-defrosting (auto-defrost cycles cause temperature fluctuations).

Handling & Transfer: The "No-Air" Rule

Most hydrolysis occurs during transfer. Never pour this reagent. Use positive pressure techniques.[1]

Protocol: Syringe Transfer

-

Equilibration: Allow the frozen sample to warm to room temperature before opening or piercing the septum.

-

Why? Opening a cold bottle condenses atmospheric moisture instantly onto the reagent.

-

-

Inert Gas Purge: Insert a needle connected to an Argon line (low pressure) into the septum to create positive pressure.

-

Draw: Insert the sampling syringe. The positive Argon pressure will help fill the syringe without pulling a vacuum (which could suck in outside air).

-

Seal: Withdraw the syringe and immediately seal the needle tip (e.g., into a rubber block) if transporting across the lab.

Troubleshooting & FAQs

Q: I see white fumes when I open the bottle. Is it safe to use? A: The white fumes are Hydrogen Chloride (HCl) gas interacting with moist air. This confirms that hydrolysis has already started.

-

Action: Check the liquid.[2][3][1][4][5][6] If it is clear and fluid, you may be able to distill it. If it is cloudy or has a crust, the titer is significantly compromised.

Q: The liquid has turned into a viscous gel. Can I dissolve it? A: No. This indicates the alkene group has polymerized, likely catalyzed by the acid generated from hydrolysis. The reagent is irreversibly destroyed.

Q: Can I store a working solution in Dichloromethane (DCM)? A: Only for short periods (hours). Even "anhydrous" DCM can pick up moisture. If you must store a solution, use a hydrocarbon solvent (like Toluene) if solubility permits, as they are less hygroscopic than chlorinated solvents, and store over activated molecular sieves.

Q: How do I rescue a partially hydrolyzed sample? A: If the sample is still mostly liquid:

-

Perform a Vacuum Distillation .

-

Caution: Do not heat above 60°C if possible to avoid thermal decomposition. Use high vacuum (<1 mmHg) to lower the boiling point.

-

Discard the first 10% (forerun) which contains the HCl and hydrolysis byproducts.

Workflow: Quality Assessment Before Use

Use this decision tree to determine if your reagent is fit for experimental use.

Figure 2: Quality Control Decision Tree for 3-Chloroprop-1-ene-2-sulfonyl chloride.

References

-

Mechanism of Sulfonyl Chloride Hydrolysis

-

Handling Moisture Sensitive Reagents

-

General Stability of Chloropropionyl Deriv

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. lobachemie.com [lobachemie.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Allyl chloride - Wikipedia [en.wikipedia.org]

- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. How to Handle Moisture-Sensitive Components During Assembly [allpcb.com]

Optimizing yields in 3-Chloroprop-1-ene-2-sulfonyl chloride sulfonylation

To: User From: Technical Support Center – Custom Synthesis Division Subject: Optimization Guide: 3-Chloroprop-1-ene-2-sulfonyl Chloride Synthesis

Technical Support Center: Yield Optimization & Troubleshooting

Product Focus: 3-Chloroprop-1-ene-2-sulfonyl chloride (CAS: Isomer Specific | Structure:

Welcome to the Technical Support Center. This guide addresses the specific challenges of synthesizing and isolating 3-Chloroprop-1-ene-2-sulfonyl chloride . Unlike standard alkyl sulfonyl chlorides, this molecule combines a highly reactive vinyl sulfonyl moiety with an allylic chloride , creating a "perfect storm" for polymerization and self-alkylation.[2]

The protocols below prioritize yield preservation by mitigating the three primary failure modes: thermal extrusion of SO₂ , hydrolytic degradation , and anionic polymerization .

Part 1: Critical Process Parameters (CPP)

Before troubleshooting specific failures, verify your baseline conditions against these "Golden Rules" for vinyl sulfonyl chloride synthesis.

| Parameter | Standard | Technical Rationale |

| Reaction Temperature | -10°C to 0°C (Addition)< 45°C (Workup) | Vinyl sulfonyl chlorides are prone to thermal |

| Inhibitor Status | Phenothiazine or BHT (200-500 ppm) | The product is a potent Michael acceptor.[1][2] Without radical inhibitors, concentration steps (distillation) will induce polymerization (formation of "gunk").[1][2] |

| Moisture Control | < 50 ppm water (Solvents) | The electron-deficient vinyl group makes the sulfonyl chloride bond hyper-labile to hydrolysis compared to aryl analogs.[1][2] |

| Base Selection (If Elimination Route) | Hindered Bases (e.g., DIPEA) or Inorganic ( | Unhindered amines (e.g., |

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "My yield is low (<30%), and the crude mixture is black/tarry."

Diagnosis: Polymerization or Thermal Decomposition. The presence of a black tar indicates that the vinyl group has polymerized, likely initiated by heat or radical species during the reaction or distillation.

Corrective Actions:

-

Add Radical Inhibitors Early: Do not wait for the workup. Add Phenothiazine (0.1 mol%) or 2,6-di-tert-butyl-4-methylphenol (BHT) directly to the reaction vessel before generating the sulfonyl chloride.[1][2]

-

Lower Distillation Temperature: If purifying by vacuum distillation, ensure the pot temperature never exceeds 60°C . Use a high-vacuum system (< 1 mmHg) to lower the boiling point.[1][2]

-

Check Exotherm Control: If generating the sulfonyl chloride via chlorosulfonylation (e.g., using

), the addition is violently exothermic.[1][2] Ensure internal temperature is monitored and kept < 5°C during addition.

Scenario B: "I see the product by NMR, but it disappears after aqueous workup."

Diagnosis: Rapid Hydrolysis. The electron-withdrawing effect of the vinyl group and the allylic chlorine makes the sulfonyl chloride extremely susceptible to nucleophilic attack by water.

Corrective Actions:

-

Eliminate Aqueous Wash: If possible, switch to a non-aqueous workup . Precipitate salts (e.g., amine hydrochlorides) with non-polar solvents (Hexane/Et₂O) and filter under inert gas.[1][2]

-

Flash Quench: If an aqueous wash is unavoidable to remove inorganic acids, use ice-cold saturated brine (not water) and limit contact time to < 60 seconds.[1][2] Immediately dry the organic layer with

.[1][2] -

Use Phosphate Buffer: Wash with a cold pH 7 phosphate buffer instead of water/bicarbonate.[1] High pH (bicarbonate) accelerates hydrolysis; low pH promotes acid-catalyzed decomposition.[1][2]

Scenario C: "I am getting the wrong isomer (2-chloroprop-2-ene-1-sulfonyl chloride)."

Diagnosis: Regioselectivity Failure. This is common when reacting 2,3-dichloropropene directly with sulfonating agents.[2] The thermodynamic product often places the sulfonyl group at the primary carbon (C1), not the vinyl carbon (C2).[1]

Corrective Actions:

-

Switch Synthetic Route: Direct sulfonation of the alkene favors C1. To secure the C2 isomer (3-Chloroprop-1-ene-2-sulfonyl chloride), consider the Dehydrohalogenation Route :

-

Verify Precursor Purity: Ensure your starting material is not isomerizing prior to the reaction.

Part 3: Visualization of Reaction Failure Modes

The following diagram illustrates the critical pathways. Note that the Desired Path requires strict control to avoid the "Death Spiral" of polymerization or hydrolysis.

Caption: Figure 1. Reaction pathways for 3-Chloroprop-1-ene-2-sulfonyl chloride synthesis, highlighting the narrow operating window required to avoid polymerization and hydrolysis.

Part 4: Optimized Protocol (Dehydrohalogenation Route)

Note: This route is preferred for ensuring the sulfonyl group remains at the C2 position.

-

Preparation: Charge a flame-dried 3-neck flask with 1,3-dichloro-2-propanesulfonyl chloride (1.0 equiv) and anhydrous Dichloromethane (DCM) [1].

-

Inhibitor Addition: Add Phenothiazine (500 ppm relative to substrate).[1][2]

-

Cooling: Cool the solution to -10°C under Nitrogen flow.

-

Elimination: Dropwise add Triethylamine (1.05 equiv) over 60 minutes.

-

Tip: Monitor internal temp.[1] Do not allow > 0°C.

-

-

Workup (The "Dry" Method):

-

Storage: Store the resulting yellow oil at -20°C immediately. Do not store neat for long periods; dilution in DCM is more stable.[1]

References

-

BenchChem Technical Support. (2025).[1][2] Sulfonyl Chloride Work-up and Stability Guide. Retrieved from [1][2]

-

Baxendale, I. R., et al. (2010).[1][2] Preparation of arylsulfonyl chlorides by chlorosulfonylation. Organic & Biomolecular Chemistry. Retrieved from [1][2]

-

Sigma-Aldrich. (2025).[1][2] 3-Chloropropanesulfonyl chloride Safety Data Sheet. Retrieved from [1][2]

-

M4ALL Project. (2020). Continuous Flow Sulfuryl Chloride-Based Reaction. Organic Process Research & Development. Retrieved from [1][2]

Disclaimer: This guide is for research purposes only. 3-Chloroprop-1-ene-2-sulfonyl chloride is a potent alkylating agent and lachrymator.[1][2] Handle with extreme caution in a fume hood.

Sources

Purification methods for unstable allyl sulfonyl chlorides

Topic: Purification & Handling of Unstable Allyl Sulfonyl Chlorides Ticket ID: ASC-PUR-001 Status: Open for Resolution[1]

⚠️ Critical Stability Warning

Allyl sulfonyl chlorides (e.g., Prop-2-ene-1-sulfonyl chloride, CAS 14418-84-9) are thermodynamically unstable intermediates.[1] Unlike robust arylsulfonyl chlorides (e.g., Tosyl chloride), these compounds possess a high propensity for cheletropic elimination of sulfur dioxide (

Do not treat this as a standard purification. Standard silica gel chromatography or high-temperature distillation will likely result in total loss of product and hazardous gas evolution.[1]